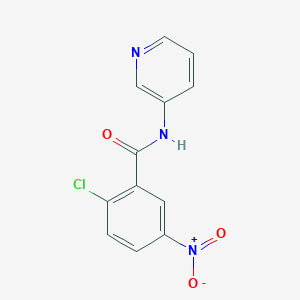
(2Z)-2-(hydroxyimino)-N,N,N-trimethyl-3-oxobutan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM is a chemical compound characterized by its unique structure, which includes a hydroxyimino group and a trimethylazanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate or ethyl α-methylacetoacetate. The reaction conditions often include the use of acetic acid salts and room temperature settings. The yields of the desired product can vary, with reported yields ranging from 14% to 62% depending on the specific reactants and conditions used .
Industrial Production Methods
Industrial production methods for [(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
[(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the trimethylazanium moiety can interact with negatively charged regions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester, (2Z)-: This compound shares a similar hydroxyimino group but differs in its ester functionality.
Benzyl (2Z)-2-(hydroxyimino)-3-oxobutanoate: Another similar compound with a benzyl group instead of the trimethylazanium moiety.
Uniqueness
[(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM is unique due to its trimethylazanium group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H15N2O2+ |
|---|---|
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
[(2Z)-2-hydroxyimino-3-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)7(8-11)5-9(2,3)4/h5H2,1-4H3/p+1 |
Clave InChI |
RWBBHBNKJAPDEL-UHFFFAOYSA-O |
SMILES isomérico |
CC(=O)/C(=N\O)/C[N+](C)(C)C |
SMILES canónico |
CC(=O)C(=NO)C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11704259.png)

![6-methyl-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol](/img/structure/B11704263.png)
![3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11704268.png)
![3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11704272.png)

![4-{[3-(Morpholin-4-ylcarbonyl)-1-adamantyl]carbonyl}morpholine](/img/structure/B11704302.png)

![Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate](/img/structure/B11704317.png)
![N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11704318.png)
![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704330.png)

![2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11704339.png)
